2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
2-(aminomethyl)-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLJEDVAZLVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural analysis of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide
An In-Depth Technical Guide to the Structural Analysis of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide
Authored by: A Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents[1][2]. The compound 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide represents a versatile molecular scaffold, combining a flexible aminomethyl moiety, a rigid aromatic core, and a sterically hindered N-tert-butylsulfonamide group[3]. An exhaustive understanding of its three-dimensional structure is a prerequisite for its rational application in drug design and development, as molecular conformation dictates biological activity[4][5]. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, moving beyond mere procedural descriptions to explain the causal reasoning behind each analytical choice. We present field-proven protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, complemented by computational modeling to deliver a self-validating, integrated analytical workflow.
Foundational Physicochemical Profile
A robust structural analysis begins with a clear understanding of the molecule's basic properties. These parameters inform experimental design, such as solvent selection for crystallization and NMR, or expected mass-to-charge ratios in mass spectrometry.
| Property | Value | Source |
| IUPAC Name | 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide | - |
| CAS Number | 953745-64-7 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₂S | [3][6] |
| Molecular Weight | 242.34 g/mol | [3] |
| Monoisotopic Mass | 242.1089 Da | [6] |
| Predicted XlogP | 0.7 | [6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -SO₂NH-) | - |
| Hydrogen Bond Acceptors | 3 (from -NH₂, -SO₂) | - |
X-ray Crystallography: The Definitive Structural Arbiter
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule[7]. It provides unambiguous data on bond lengths, bond angles, and the conformation adopted in the solid state, which is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding, that could be critical in a biological context[1][8].
The Rationale of Crystallization
The primary and often most challenging step is growing a high-quality single crystal suitable for diffraction (typically 0.1-0.5 mm)[7]. The goal is not merely to solidify the compound, but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice. This periodicity is what allows for the coherent diffraction of X-rays.
The choice of solvent system is paramount. Given the molecule's structure—a polar primary amine and sulfonamide group, and nonpolar benzene and tert-butyl groups—a solvent system that balances these polarities is required. A mixture of a moderately polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) with a less polar anti-solvent (e.g., hexane or heptane) is a logical starting point for slow evaporation or vapor diffusion experiments. This gradual decrease in solubility promotes slow, ordered crystal growth over rapid precipitation.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth:
-
Dissolve 5-10 mg of purified 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide in a minimal volume (0.5-1.0 mL) of a suitable solvent (e.g., ethanol).
-
Place the solution in a small, narrow vial. Place this vial inside a larger, sealed jar containing an anti-solvent (e.g., hexane).
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Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days at a stable temperature. This controlled process is critical for forming large, well-ordered crystals.
-
-
Crystal Mounting & Data Collection:
-
Carefully select a single, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions, and modeling atomic displacement parameters (anisotropic for non-hydrogen atoms) to achieve the best fit between the calculated and observed diffraction patterns.
-
Workflow Visualization
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Aminomethyl)-N-tert-butylbenzene-1-sulfonamide [cymitquimica.com]
- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(aminomethyl)-n-tert-butylbenzene-1-sulfonamide (C11H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide
Executive Safety Directive
Treat as: Corrosive, Skin Sensitizer, and Respiratory Irritant.
As researchers, we often encounter "building block" intermediates where specific toxicological data is sparse. In the case of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide , we must apply the Structure-Activity Relationship (SAR) principle. This molecule contains a primary benzylic amine , a known structural motif for corrosivity and severe eye damage, coupled with a sulfonamide moiety, a documented class of sensitizers.
The Golden Rule: Do not rely on the lack of specific LD50 data to assume safety. Handle this compound with the rigor reserved for Class 1B Corrosives until proven otherwise.
Hazard Architecture: The "Why" Behind the PPE
To select the right PPE, we must understand the chemical aggression mechanisms of the molecule.
| Functional Group | Hazard Mechanism | Physiological Impact |
| Benzylic Amine ( | High basicity ( | Chemical Burns: Necrosis of tissue; permanent eye damage (corneal opacity). |
| Sulfonamide ( | Haptenization. The molecule can bind to serum proteins, triggering an immune response. | Sensitization: Contact dermatitis; potential for systemic anaphylaxis in sensitized individuals. |
| Physical State | Solid/Powder (likely). | Inhalation: Fine particulates can settle in the lower respiratory tract, causing edema or asthma-like symptoms. |
PPE Selection Matrix
Standard laboratory nitrile gloves may offer insufficient protection against benzylic amines during prolonged contact.
Hand Protection Protocol
Recommendation: Double-gloving strategy or Laminate film for stock solution preparation.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Usage Context |
| Nitrile (Disposable) | 4-6 mil | < 15 mins (degradation risk) | Outer Glove: Sacrificial layer. Change immediately upon splash.[1] |
| Nitrile (Extended Cuff) | 8-10 mil | 30-60 mins | Inner Glove: Provides mechanical strength and backup barrier. |
| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Critical: Use when handling concentrated stock solutions (>1M) or cleaning spills. |
Respiratory & Body Protection[2]
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if outside hood): N95 (minimum) for solid transfer; P100/N99 respirator if creating fine dust.
-
-
Body:
-
Lab coat (100% cotton or Nomex; avoid synthetics that melt).
-
Tyvek® Sleeve Covers: Mandatory when weighing >500mg to prevent wrist-gap exposure.
-
-
Eyes:
-
Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosivity risk of the amine dust.
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Operational Workflow: Step-by-Step
Phase 1: Preparation & Engineering Controls
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Static Control: Sulfonamide powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.
-
Zone Definition: Designate a specific "Hot Zone" within the fume hood. Clear all unrelated glassware.
-
Solvent Selection: Identify the solvent before handling. If dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxicant into the bloodstream faster.
Phase 2: Weighing & Transfer
-
Don PPE: Inner nitrile -> Lab coat -> Tyvek sleeves -> Outer nitrile -> Goggles.
-
Weighing:
-
Preferred: Weigh directly into a tared reaction vessel (closed system).
-
Alternative: Use a disposable anti-static weighing boat.
-
-
Transfer: Use a wide-mouth funnel. Rinse the funnel with solvent immediately into the flask to neutralize dust.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (ethanol or isopropanol) to clean the balance area.
-
Doffing:
-
Remove outer gloves inside the hood.
-
Remove Tyvek sleeves (turn inside out).
-
Remove inner gloves.[1]
-
Wash hands with soap and cool water (warm water opens pores).
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Visualization: Safety Logic & Decision Tree
Figure 1: PPE & Handling Logic Flow
This diagram illustrates the decision-making process based on the physical state and quantity of the material.
Caption: Decision matrix for selecting PPE intensity based on physical state and quantity.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate flush for 15 minutes .[2][3][4] Do not use vinegar or neutralizing agents; thermal heat from neutralization can worsen the burn.
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Time is tissue; seconds delay = permanent damage.
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Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Waste Disposal (Cradle-to-Grave)
Do not dispose of down the drain. This material is likely toxic to aquatic life (long-term effects).[5][6]
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Segregation: Isolate in a container marked "Basic Organic Waste" or "Toxic Organic Waste" .
-
Labeling: Must explicitly list "Sulfonamide Derivative" and "Corrosive Amine" on the waste tag to alert disposal vendors.
-
RCRA Considerations: While this specific CAS may not have a specific "P" or "U" code, it likely meets the characteristic of Corrosivity (D002) if in aqueous solution with pH > 12.5, or general toxicity.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Benzylamine (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
